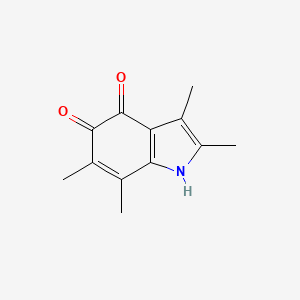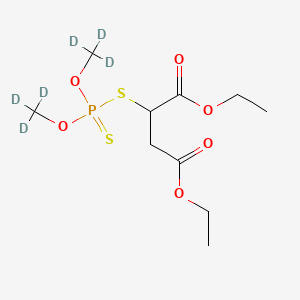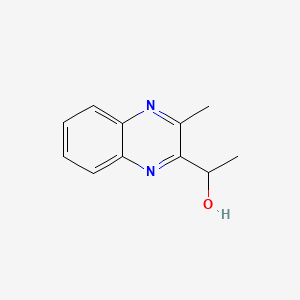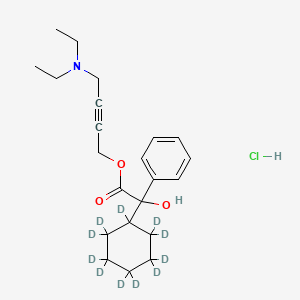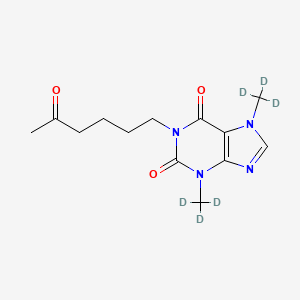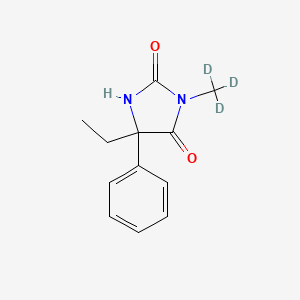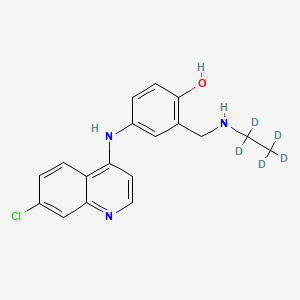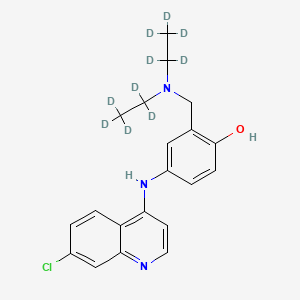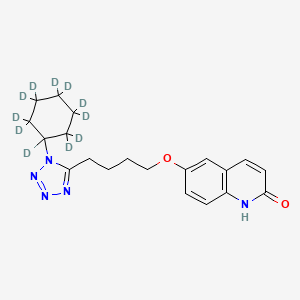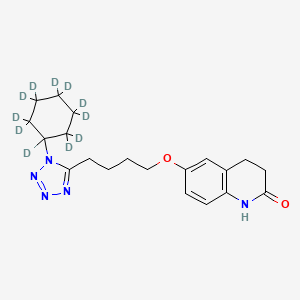
Saccharocarcin A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Saccharocarcin A (SCA) is a novel compound derived from a natural product, Saccharomyces cerevisiae, that has been shown to possess a variety of potential therapeutic applications. SCA is a polysaccharide-based compound composed of glucose and galactose, and its potential applications range from the treatment of cancer to the prevention of cardiovascular diseases.
科学的研究の応用
Application in Biomedicine
- Summary of the Application : Saccharocarcin A is an antibiotic that has been found to have significant activity against several types of bacteria and fungi . It has been used in the field of biomedicine, particularly in the treatment of infections caused by these microorganisms .
- Methods of Application : Saccharocarcin A is typically administered in the form of a drug. The specific dosage and method of administration would depend on the type of infection being treated .
- Results or Outcomes : Saccharocarcin A has been found to inhibit the growth of M. luteus, S. aureus, E. coli, P. aeruginosa, and C. albicans in a disc assay . It has also been found to inhibit C. trachomatis infection by 88% without inducing cytotoxicity in McCoy cells when used at a concentration of 0.5 μg/ml .
Application in Microbiology
- Summary of the Application : Saccharocarcin A is used in the field of microbiology as a research tool. It is used to study the mechanisms of antibiotic resistance and the effects of antibiotics on microbial communities .
- Methods of Application : In microbiology research, Saccharocarcin A can be added to microbial cultures to study its effects. The specific experimental procedures would depend on the research question being investigated .
- Results or Outcomes : The outcomes of these studies can provide valuable insights into the mechanisms of antibiotic action and resistance, which can inform the development of new antibiotics and treatment strategies .
Application in Pharmacology
- Summary of the Application : Saccharocarcin A, being a polysaccharide, exhibits a wide range of biological and pharmacological activities, such as anti-tumour, immunomodulatory, antimicrobial, antioxidant, anticoagulant, antidiabetic, antiviral, and hypoglycemia activities . This makes it a promising candidate in the field of pharmacology .
- Methods of Application : Saccharocarcin A can be obtained from many different sources, such as plants, microorganisms, algae, and animals . Due to their physicochemical properties, they are susceptible to physical and chemical modifications leading to enhanced properties .
- Results or Outcomes : The outcomes of these studies can provide valuable insights into the mechanisms of antibiotic action and resistance, which can inform the development of new antibiotics and treatment strategies .
Application in Cosmetics
- Summary of the Application : Carotenoids, which are inherent pigments occurring in plants and microorganisms, have engendered substantial interest among scholars and consumers alike . Presently, carotenoids are extensively employed in the realms of food, nutrition and health commodities, pharmaceuticals, and cosmetics .
- Methods of Application : Natural pigments offer a wide array of colors and possess various health-enhancing properties that contribute to disease prevention and overall well-being . Therefore, there has been a growing inclination towards the utilization of natural pigments in diverse industries, as they provide a safer and eco-friendly alternative .
- Results or Outcomes : The applications of natural carotenoids in multiple fields, including pharmaceutical, food and feed, as well as cosmetics, are discussed in detail .
Application in Food and Nutrition
- Summary of the Application : Carotenoids, which are inherent pigments occurring in plants and microorganisms, manifest a diverse array of vivid hues . Owing to their multifarious health advantages, carotenoids have engendered substantial interest among scholars and consumers alike . Presently, carotenoids are extensively employed in the realms of food, nutrition and health commodities .
- Methods of Application : Natural pigments offer a wide array of colors and possess various health-enhancing properties that contribute to disease prevention and overall well-being . Therefore, there has been a growing inclination towards the utilization of natural pigments in diverse industries, as they provide a safer and eco-friendly alternative .
- Results or Outcomes : The applications of natural carotenoids in multiple fields, including pharmaceutical, food and feed, as well as cosmetics, are discussed in detail .
Application in Biological Medicine
- Summary of the Application : Polysaccharides are essential macromolecules which almost exist in all living forms, and have important biological functions . They are getting more attention because they exhibit a wide range of biological and pharmacological activities, such as anti-tumour, immunomodulatory, antimicrobial, antioxidant, anticoagulant, antidiabetic, antiviral, and hypoglycemia activities, making them one of the most promising candidates in biomedical and pharmaceutical fields .
- Methods of Application : Polysaccharides can be obtained from many different sources, such as plants, microorganisms, algae, and animals . Due to their physicochemical properties, they are susceptible to physical and chemical modifications leading to enhanced properties .
- Results or Outcomes : The outcomes of these studies can provide valuable insights into the mechanisms of antibiotic action and resistance, which can inform the development of new antibiotics and treatment strategies .
特性
CAS番号 |
158475-32-2 |
|---|---|
製品名 |
Saccharocarcin A |
分子式 |
C67H101NO20 |
分子量 |
1240.532 |
InChI |
InChI=1S/C67H101NO20/c1-15-41-16-17-42-24-34(6)57(87-53-29-65(13,77)61(39(11)82-53)68-40(12)69)32(4)22-30(2)44-19-18-43-55(66(44,14)62(74)54-63(75)67(42,28-41)88-64(54)76)31(3)23-33(5)58(43)84-52-27-48(83-49-21-20-45(70)35(7)78-49)60(38(10)81-52)86-51-26-47(72)59(37(9)80-51)85-50-25-46(71)56(73)36(8)79-50/h16-19,22,24,31-33,35-39,41-53,55-61,70-74,77H,15,20-21,23,25-29H2,1-14H3,(H,68,69)/b30-22+,34-24+,62-54+/t31-,32?,33-,35-,36+,37+,38+,39-,41-,42-,43-,44-,45+,46+,47+,48+,49-,50+,51+,52+,53-,55+,56+,57-,58-,59+,60+,61-,65-,66+,67-/m0/s1 |
InChIキー |
QQZJNABARVXBJD-IXCNRNCNSA-N |
SMILES |
CCC1CC23C(C=C1)C=C(C(C(C=C(C4C=CC5C(C4(C(=C(C2=O)C(=O)O3)O)C)C(CC(C5OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)O)O)O)OC9CCC(C(O9)C)O)C)C)C)C)OC1CC(C(C(O1)C)NC(=O)C)(C)O)C |
外観 |
White solid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




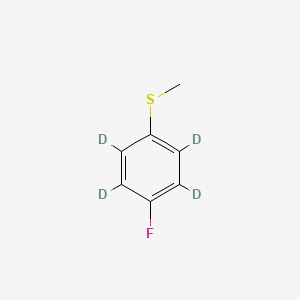
![N-[2-(3-Fluorophenyl)ethyl]dodecanamide](/img/structure/B563029.png)
